2-(2,4,5-Trifluorophenoxy)acetic acid
Description
2-(2,4,5-Trifluorophenoxy)acetic acid, identified by the CAS Number 325-81-5, is a synthetic chemical compound characterized by a phenoxyacetic acid core structure with three fluorine atoms substituted on the phenyl ring.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| CAS Number | 325-81-5 |
| Molecular Formula | C8H5F3O3 |
| Molecular Weight | 226.12 g/mol |
| Synonyms | (2,4,5-Trifluorophenoxy)acetic acid |
Phenoxyacetic acid derivatives have historically played a pivotal role in agriculture as herbicides. The introduction of the first modern herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), in the mid-1940s marked a significant advancement in agricultural practices. ebsco.com These compounds often function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth in broad-leaf plants, leading to their demise. wikipedia.orgencyclopedia.pub
The incorporation of fluorine into agrochemicals has become a key strategy in modern chemical design. Fluorine's high electronegativity and small atomic radius can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. ccspublishing.org.cn These modifications can lead to enhanced biological activity and improved efficacy of the compound. ccspublishing.org.cn The development of novel agrochemicals with improved environmental profiles is essential, and the introduction of fluorine atoms is a crucial method to influence these properties. nih.gov
Research into phenoxyacetic acids began with chlorinated compounds like 2,4-D and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), which became widely used in the mid-20th century. wikipedia.orgresearchgate.net The focus of this early research was primarily on their herbicidal efficacy and mode of action.
The evolution of synthetic chemistry has enabled the creation of more complex molecules, including fluorinated derivatives. The primary approach for introducing fluorine into agrochemicals is through the use of fluorine-containing building blocks. ccspublishing.org.cnbohrium.com This has led to a newer wave of research exploring how fluorination patterns on the phenoxyacetic acid scaffold affect herbicidal activity. While specific research on this compound is not as extensive as its chlorinated predecessors, its existence points to a research trajectory aimed at understanding the impact of trifluorination. Initial findings suggest its primary application is as a selective herbicide for controlling broadleaf weeds. nih.gov
The investigation into this compound is guided by several foundational research questions that are typical for a compound of this class. These questions form the basis of its ongoing and future research trajectories:
Synthesis and Characterization: What are the most efficient synthetic routes to produce this compound with high purity? What are its detailed spectroscopic and physicochemical properties?
Herbicidal Activity and Spectrum: What is the extent of its herbicidal activity? Which specific weed species is it most effective against, and at what concentrations?
Structure-Activity Relationship (SAR): How does the specific 2,4,5-trifluoro substitution pattern on the phenyl ring influence its herbicidal potency compared to other halogenated and non-halogenated phenoxyacetic acid analogs?
Mechanism of Action: Does this compound function as a synthetic auxin, similar to other phenoxy herbicides, or does it exhibit a different mode of action?
Environmental Fate and Behavior: What is the persistence and degradation profile of this compound in soil and water? Understanding its environmental impact is a critical area of modern agrochemical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3O3 |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
2-(2,4,5-trifluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5F3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
AMVFNIOSEWNCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)OCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 2-(2,4,5-Trifluorophenoxy)acetic Acid
The construction of the this compound molecule can be achieved through several strategic pathways, each starting from different commercially available precursors and employing distinct chemical transformations.
Multi-Step Synthetic Pathways from Precursor Compounds
Multiple synthetic routes to this compound have been established, starting from various fluorinated aromatic compounds. One prominent pathway begins with 1,2,4-trifluorobenzene (B1293510), which undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminium trichloride. google.com The resulting 2-chloro-1-(2,4,5-trifluorophenyl)ethanone (B157375) intermediate is then processed to yield the final acid. google.com An alternative multi-step process also starts from 1,2,4-trifluorobenzene but utilizes sodium cyanide and a specialized catalyst system. chemicalbook.com
Another significant pathway uses 2,4,5-trifluoronitrobenzene as the starting material. google.com This method involves a four-step sequence:
Condensation: Reaction with diethyl malonate. google.com
Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed, acidified, and decarboxylated. google.com
Nitro Reduction: The nitro group is reduced to an amino group. google.com
Diazotization and Fluorination: The amino group is converted to a fluorine atom via a diazotization reaction. google.com
A more direct route involves the reduction of 2,4,5-trifluoromandelic acid. googleapis.com This approach leverages a precursor that already contains the basic carbon skeleton of the final product.
| Starting Material | Key Reagents/Intermediates | Number of Key Steps |
| 1,2,4-Trifluorobenzene | Chloroacetyl chloride, Aluminium trichloride | 2+ |
| 1,2,4-Trifluorobenzene | Sodium cyanide, Dichloromethane | 4+ |
| 2,4,5-Trifluoronitrobenzene | Diethyl malonate, NaOH, H2/Pd, NaNO2/HF | 4 |
| 2,4,5-Trifluoromandelic Acid | Reducing agents (e.g., H3PO3, NaI) | 1 |
Exploration of Novel Reaction Mechanisms and Conditions
Research has focused on developing novel reaction conditions to improve the synthesis of this compound, often aiming to circumvent the drawbacks of earlier methods, such as the use of large quantities of heavy metal salts. google.comgoogle.com For instance, an alternative to copper-catalyzed reactions has been developed, involving the acylation of 1,2,4-trifluorobenzene at 70°C for 16 hours, followed by an acid hydrolysis step at 100°C. google.com
The exploration of diverse reaction parameters has been a key aspect of this research. One synthetic method starting from 1,2,4-trifluorobenzene and sodium cyanide has been investigated under a wide range of conditions, with reaction temperatures varying from 6°C to 142°C and pressures reaching up to 7 atmospheres. chemicalbook.com This particular synthesis employs a novel catalyst, HY-98 zeolite modified with zinc chloride, prepared by soaking the zeolite in an aqueous hydrochloric acid solution of zinc chloride, followed by activation at 200°C. chemicalbook.com In the final hydrolysis step of this pathway, tetrabutylammonium (B224687) chloride is used as a phase-transfer catalyst in the presence of hydrochloric acid at 108°C and 4 atmospheres of pressure, leading to a molar yield of 99.2%. chemicalbook.com
| Parameter | Condition | Pathway |
| Temperature | 6°C to 142°C | From 1,2,4-Trifluorobenzene & Sodium Cyanide chemicalbook.com |
| Pressure | 3 to 7 atmospheres | From 1,2,4-Trifluorobenzene & Sodium Cyanide chemicalbook.com |
| Catalyst | Zinc chloride-modified HY-98 zeolite | From 1,2,4-Trifluorobenzene & Sodium Cyanide chemicalbook.com |
| Catalyst | Aluminium trichloride | From 1,2,4-Trifluorobenzene & Chloroacetyl Chloride google.com |
| Catalyst | Tetrabutylammonium chloride (Phase Transfer) | Hydrolysis step chemicalbook.com |
Regioselective and Chemoselective Synthetic Protocols
The synthesis of this compound often requires high regioselectivity to ensure the correct substitution pattern on the aromatic ring. The synthetic route starting from 2,4,5-trifluoronitrobenzene provides a clear example of a regioselective protocol. google.com In this molecule, the strongly electron-withdrawing nitro group deactivates the aromatic ring towards nucleophilic aromatic substitution but simultaneously activates the fluorine atom at the para position (C-4). google.com This electronic effect makes the C-4 fluorine highly susceptible to substitution. The condensation reaction with diethyl malonate proceeds with high regioselectivity, as the malonate anion preferentially attacks the activated C-4 position, displacing the fluoride (B91410) ion and leaving the fluorine atoms at C-2 and C-5 intact. google.com This inherent reactivity provides a reliable method for installing the acetic acid precursor at the correct position on the trifluorophenyl ring system. google.com
Development of Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. One major focus is the reduction of hazardous waste, such as that generated by heavy metals. Synthetic strategies that avoid the use of large quantities of copper salts represent a significant step towards a greener process by eliminating toxic metal waste. google.com
Another key principle is the use of safer and more environmentally benign solvents. While traditional syntheses of related phenoxyacetic acids have employed solvents like dichlorobenzene or chloroform, green chemistry encourages the use of less hazardous alternatives. google.comjocpr.com The use of aqueous media is a primary goal, and some syntheses of phenoxyacetic acid derivatives are performed by refluxing in an aqueous medium. farmaciajournal.comchemicalbook.com
Energy efficiency is also a critical consideration. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to remarkably shorter reaction times, higher yields, and a reduction in solvent volume compared to conventional heating methods. farmaciajournal.com For example, the synthesis of certain 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been successfully achieved using a solvent-free, catalyst-free microwave-assisted method, highlighting a potential green approach for the broader class of phenoxyacetic acids. farmaciajournal.com
Derivatization and Structural Modification Research
Derivatization of the this compound structure is explored to generate analogues with potentially new or enhanced biological activities. Modifications typically target the carboxylic acid group or the alkyl chain connecting it to the phenoxy ring.
Synthesis of Analogues with Modified Alkyl Chains
A common structural modification involves extending or branching the acetic acid side chain. For instance, analogues such as 2-(2,4,5-Trifluorophenoxy)propionic acid can be synthesized. The general methodology for creating such phenoxypropionic acid derivatives involves the reaction of the corresponding phenol (B47542) with a salt of a 2-halopropionic acid. google.com
A plausible synthetic route to 2-(2,4,5-Trifluorophenoxy)propionic acid would start with 2,4,5-trifluorophenol (B1360223). This phenol intermediate would then be reacted with an alkali metal salt of 2-chloropropionic acid in an aromatic hydrocarbon solvent, such as toluene, often in the presence of an aprotic polar solvent like N,N-dimethylformamide and an alkali metal hydroxide. google.com The resulting salt of the phenoxypropionic acid is then treated with acid to yield the final product. google.com This approach allows for the systematic modification of the alkyl chain, enabling the exploration of structure-activity relationships.
Introduction of Diverse Functional Groups on the Aromatic Ring
The introduction of new functional groups onto the trifluorophenoxy ring of this compound is a key strategy for modulating its electronic and steric properties. Nucleophilic aromatic substitution (SNAr) is a primary method employed for this purpose, taking advantage of the electron-deficient nature of the fluorinated ring.
Research has demonstrated the selective replacement of fluorine atoms with various nucleophiles. For instance, reaction with alkoxides or phenoxides can introduce new ether linkages, while reaction with amines can lead to the formation of amino derivatives. The regioselectivity of these substitutions is influenced by the activating effect of the existing substituents and the reaction conditions.
Key findings in this area include:
Hydroxymethylation and Methoxylation: In a multi-step synthesis, 2,4,5-trifluorobenzonitrile (B1209073) was used as a starting material to introduce hydroxymethyl and methoxy (B1213986) groups onto the aromatic ring, ultimately leading to the formation of 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid. nih.gov This demonstrates the feasibility of incorporating oxygen-containing functional groups.
Nitration and Subsequent Transformations: The introduction of a nitro group can be achieved through standard nitration protocols. The nitro group then serves as a versatile handle for further transformations, such as reduction to an amino group, which can be diazotized and converted to a variety of other functionalities. google.com
Table 1: Examples of Functional Group Introduction on the 2,4,5-Trifluorophenyl Moiety
| Starting Material | Reagent(s) | Functional Group Introduced | Product Class |
| 2,4,5-Trifluorobenzonitrile | 1. NaOMe, MeOH; 2. LiAlH4; 3. H2O | -OCH3, -CH2OH | Functionalized Phenoxyacetic Acid |
| 2,4,5-Trifluoronitrobenzene | Diethyl malonate, NaOH | Malonate ester | Phenylmalonate Derivative |
| 2,5-Difluoro-4-nitrophenylacetic acid | H2, Pd/C | -NH2 | Aminophenylacetic Acid Derivative |
Preparation of Ester and Amide Derivatives
The carboxylic acid moiety of this compound provides a convenient handle for the synthesis of ester and amide derivatives. These transformations are typically straightforward and allow for the introduction of a wide array of substituents, which can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Standard esterification methods, including Fischer esterification with alcohols in the presence of an acid catalyst, or reaction with alkyl halides in the presence of a base, are commonly employed. Similarly, amide formation can be achieved by activating the carboxylic acid, for example with thionyl chloride or a carbodiimide (B86325) reagent, followed by reaction with a primary or secondary amine.
A continuous flow approach has been described for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids, which could be adapted for this compound. nih.gov This methodology involves the in-flow conversion of the carboxylic acid to an N-acylpyrazole intermediate, followed by reaction with alcohols or amines. nih.gov
Table 2: Representative Ester and Amide Derivatives
| Derivative Type | Reagents | General Structure | Potential Applications |
| Ester | R-OH, H+ or DCC/DMAP | 2-(2,4,5-F3C6H2O)CH2COOR | Prodrugs, fine-tuning solubility |
| Amide | R1R2NH, coupling agent | 2-(2,4,5-F3C6H2O)CH2CONR1R2 | Bioactive molecules, materials |
Exploration of Ether and Thioether Analogues
The synthesis of ether and thioether analogues of this compound involves the modification of the ether linkage connecting the aromatic ring to the acetic acid moiety. These modifications can impact the conformational flexibility and electronic properties of the molecule.
The preparation of thioether derivatives often involves the reaction of a thiol with an appropriate electrophile. taylorandfrancis.com For instance, a common method is the transition-metal-catalyzed C–S cross-coupling reaction of thiols with organohalides. taylorandfrancis.com The use of odorless and non-toxic sulfur sources like thiourea (B124793) is an attractive alternative to foul-smelling thiols. taylorandfrancis.com
The synthesis of carbon-heteroatom bonds, including the formation of thioethers, is a fundamental operation in the pharmaceutical industry. acsgcipr.org The most common synthetic routes parallel those for ether synthesis, such as SN2 and SNAr reactions, as well as metal-catalyzed thiolations. acsgcipr.org
Synthesis of Conjugates and Polymeric Forms for Specific Material Applications
The functional groups on this compound, particularly the carboxylic acid, can be utilized to synthesize conjugates and polymeric forms for various material applications.
For example, the carboxylic acid can be coupled to biomolecules, such as peptides or sugars, to create bioconjugates with specific biological activities. nih.gov A novel linker, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, was synthesized for solid-phase peptide synthesis, demonstrating the utility of such derivatives in creating complex molecular architectures. nih.gov
Furthermore, the molecule can be incorporated into polymer backbones or used as a pendant group to impart specific properties to materials. The trifluorinated phenyl ring can enhance thermal stability and hydrophobicity, making these polymers potentially useful in coatings, films, and other advanced materials. The carboxylic acid can also be used to attach the molecule to surfaces or nanoparticles, creating functionalized materials with tailored surface properties. For instance, 2,4,5-trifluorophenylacetic acid has been used as a bifunctional additive in perovskite solar cells to passivate defects and improve stability. ossila.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can provide insights into molecular conformation, stability, and the distribution of electrons, which in turn dictates the molecule's reactivity.
Density Functional Theory (DFT) Studies on Molecular Conformation and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For a molecule like 2-(2,4,5-Trifluorophenoxy)acetic acid, DFT studies would be instrumental in determining its most stable three-dimensional shape (conformation). By calculating the energies of different spatial arrangements of the atoms, researchers can identify the lowest energy conformer, which is the most likely structure to be observed. These calculations would also provide valuable data on the stability of the molecule. However, specific DFT studies detailing the conformational analysis and stability of this compound are not readily found in the current body of scientific literature.
Ab Initio and Semi-Empirical Method Applications
Ab initio and semi-empirical methods are other classes of quantum chemistry calculations. Ab initio methods are based on first principles without the inclusion of experimental data, offering a high level of theory. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them computationally less expensive. The application of these methods to this compound could provide a wealth of information about its electronic properties. At present, there is a lack of published research applying these specific methods to this compound.
Analysis of Frontier Molecular Orbitals and Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. Reactivity descriptors, such as electronegativity, hardness, and softness, can be derived from the HOMO and LUMO energies. A comprehensive analysis of the FMOs and reactivity descriptors for this compound would offer predictions about its behavior in chemical reactions. Unfortunately, specific studies providing this analysis are not currently available.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic picture of a molecule's behavior over time, including its conformational flexibility and interactions with other molecules.
Conformational Space Exploration and Energy Landscape Mapping
Exploring the conformational space of this compound would involve systematically identifying all possible low-energy shapes the molecule can adopt. Mapping the energy landscape provides a visual representation of the relative energies of these conformers and the energy barriers between them. This information is critical for understanding the molecule's flexibility and how it might interact with biological targets. There is no specific research available that maps the conformational energy landscape of this compound.
Investigation of Intermolecular Interactions and Self-Assembly Propensities
Molecular dynamics simulations can also be used to study how molecules of this compound interact with each other. This includes investigating hydrogen bonding, van der Waals forces, and other intermolecular interactions. Such studies could reveal whether the compound has a tendency to self-assemble into larger structures, which can be an important property for materials science and pharmaceutical applications. As with the other areas of computational study, there is a lack of published research on the intermolecular interactions and self-assembly of this compound.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR models are statistical tools that correlate the structural features of molecules with their macroscopic properties. These models are instrumental in materials science and chemistry for designing novel compounds with desired characteristics, thereby reducing the need for extensive and costly experimental synthesis and testing.
Development of Predictive Models for Material Performance Characteristics
There are no specific predictive models detailed in the existing literature for the material performance characteristics of this compound. Research into related compounds, such as 2,4,5-Trifluorophenylacetic acid, has indicated its utility as an additive in enhancing the efficiency and stability of perovskite solar cells. However, this information is for an isomer and does not provide the quantitative data necessary to construct QSPR models for this compound. The development of such models would require a systematic study of a series of structurally related compounds and their measured material properties, which has not been reported for this specific molecule.
Correlating Structural Features with Non-Biological Activities
Similarly, there is a lack of published research correlating the specific structural features of this compound with its non-biological activities, such as catalytic efficiency or optical properties. While the principles of QSPR are broadly applied to understand how molecular descriptors influence various activities, the absence of experimental data for this compound and its analogues prevents the establishment of any meaningful correlations. Studies on other classes of compounds, such as styrylchromones and anthocyanidins, have successfully linked structural attributes to antioxidant and other non-biological activities, but these findings are not transferable to the subject compound without dedicated investigation. nih.govmdpi.com
Advanced Spectroscopic and Analytical Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopy is fundamental to confirming the molecular structure of 2-(2,4,5-Trifluorophenoxy)acetic acid. Each technique offers unique insights into the compound's atomic and molecular properties.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) and carboxylic acid groups. The two aromatic protons will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methylene protons adjacent to the ether oxygen will likely appear as a singlet, and the acidic proton of the carboxyl group will present as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon environment. The carbonyl carbon of the carboxylic acid will resonate at the downfield end of the spectrum. The carbons of the trifluorinated benzene (B151609) ring will show characteristic chemical shifts influenced by the electron-withdrawing fluorine atoms and will exhibit C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms. Three distinct signals are expected, corresponding to the fluorine atoms at the C2, C4, and C5 positions of the phenyl ring. The chemical shifts and coupling constants between the fluorine nuclei will be indicative of their relative positions.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 7.5 | m | Aromatic CH |
| ¹H | ~4.8 | s | OCH₂ |
| ¹H | >10 | br s | COOH |
| ¹³C | ~170-175 | s | C=O |
| ¹³C | 135-160 (with C-F coupling) | m | Aromatic C-F, C-O |
| ¹³C | 110-120 (with C-F coupling) | m | Aromatic C-H |
| ¹³C | ~65 | s | OCH₂ |
| ¹⁹F | -120 to -160 | m | Aromatic C-F |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound. These two techniques are complementary, providing a comprehensive vibrational profile of the molecule.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong absorption bands characteristic of the carboxylic acid group, including a broad O-H stretching band and a sharp C=O stretching band. The C-O stretching of the ether linkage and the C-F stretching vibrations of the trifluorophenyl group will also be prominent.
Raman Spectroscopy: Raman spectroscopy will also reveal key functional groups. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-O-C stretching of the ether and the C-F bonds will also produce characteristic signals.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |
| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak | |
| C-H Stretch (Aromatic) | 3100-3000 | Strong | |
| C-H Stretch (Methylene) | 2960-2850 | Medium | |
| C=O Stretch (Carboxylic Acid) | 1760-1690 | Medium | |
| C=C Stretch (Aromatic) | 1600-1450 | Strong | |
| C-O Stretch (Ether) | 1260-1000 | Medium | |
| C-F Stretch | 1350-1150 | Strong |
Note: These are predicted frequency ranges.
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group, cleavage of the ether bond, and fragmentation of the trifluorophenyl ring.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (predicted) | Possible Fragment | Interpretation |
| 220 | [M]⁺ | Molecular Ion |
| 175 | [M - COOH]⁺ | Loss of carboxyl group |
| 147 | [C₆H₂F₃O]⁺ | Cleavage of the ether bond (phenoxy moiety) |
| 73 | [CH₂COOH]⁺ | Cleavage of the ether bond (acetic acid moiety) |
Note: Predicted m/z values for the primary fragments.
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The trifluorophenoxy group acts as a chromophore. The spectrum is expected to show absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic ring. The substitution pattern on the benzene ring will influence the position and intensity of these absorption maxima. Based on data for similar phenoxyacetic acids, absorption maxima can be expected in the range of 270-290 nm.
Chromatographic and Electrophoretic Separation Methods
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or for its quantification in various matrices.
Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. For acidic compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.
Derivatization: Esterification of the carboxylic acid group, for example, by reaction with diazomethane (B1218177) or a boron trifluoride-methanol solution, is a common derivatization strategy for phenoxy acid herbicides. This converts the polar acid into a more volatile ester.
Column Selection: A non-polar or medium-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for the separation of the derivatized analyte.
Detector: An electron capture detector (ECD) would be highly sensitive for the detection of this halogenated compound. Mass spectrometry (GC-MS) can also be used for both quantification and confirmation of the analyte's identity. nih.gov
Optimization: Method optimization would involve adjusting parameters such as the temperature program of the GC oven, the carrier gas flow rate, and the injector temperature to achieve good peak shape and resolution from other components in a sample matrix.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and determining the concentration of pharmaceutical intermediates and active ingredients, including halogenated phenoxyacetic acids. For a compound such as this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound is influenced by the hydrophobicity of the trifluorophenoxy moiety and the ionizable nature of the carboxylic acid group. Control of the mobile phase pH is critical; it is often acidified with additives like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the analyte's carboxylic acid group. quora.com This suppression increases its hydrophobicity, leading to greater retention and improved peak shape on the nonpolar stationary phase. quora.comsielc.com
Purity analysis is conducted by monitoring the chromatogram for the presence of extraneous peaks, which may correspond to starting materials, by-products, or degradation products. Quantification is achieved by integrating the area under the peak corresponding to the main compound and comparing it to a calibration curve constructed from standards of known concentration. UV detection is commonly employed for this class of compounds due to the strong absorbance of the aromatic ring, with detection wavelengths typically set around 230 nm or 272 nm. americanlaboratory.comnih.gov
While specific validated methods for this compound are proprietary, the analysis of structurally similar compounds, such as 2,4,5-Trifluorophenylacetic acid and other phenoxyacetic acids, provides a basis for typical method parameters. nih.govresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Acids
| Parameter | Typical Conditions |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic or Trifluoroacetic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient to 40°C |
| Detection | UV at 230-272 nm |
| Injection Volume | 5-20 µL |
Capillary Electrophoresis (CE) for Separation and Detection
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation and detection of ionizable compounds like this compound. The primary mode used for such an analysis would be Capillary Zone Electrophoresis (CZE). In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high-voltage electric field. ufmg.br
Charged molecules migrate at different velocities based on their charge-to-size ratio. As an anion at neutral or basic pH, this compound would migrate toward the anode. However, the strong electroosmotic flow (EOF) in a standard fused-silica capillary, which moves toward the cathode, typically carries all species (positive, neutral, and negative) past the detector. The differential migration of anions against this flow allows for their separation.
Method development in CE involves optimizing the BGE composition, pH, and concentration. rsc.org For acidic compounds, a phosphate (B84403) or borate (B1201080) buffer at a pH above the analyte's pKa would ensure it is in its anionic form, facilitating separation. rsc.org Detection is most commonly performed using UV absorbance, either directly or indirectly. nih.gov Given the compound's aromatic structure, direct UV detection would be highly sensitive. The technique is noted for its short analysis times, typically in the range of 2 to 8 minutes, and very low sample and reagent consumption. nih.gov
Table 2: Typical Capillary Zone Electrophoresis Parameters for Small Acidic Analytes
| Parameter | Typical Conditions |
| Capillary | Fused-Silica (e.g., 50 µm i.d., 50-75 cm total length) |
| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate Buffer |
| BGE pH | 7.0 - 9.0 (to ensure analyte is anionic) |
| Voltage | 15-30 kV |
| Temperature | 25°C |
| Injection Mode | Hydrodynamic (Pressure) |
| Detection | Direct UV (e.g., at 214 nm or 254 nm) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the solid-state structure of a crystalline compound. This technique provides precise information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles. For a molecule like this compound, single-crystal X-ray diffraction would reveal the exact conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.
The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the electron density map of the molecule can be calculated, and from this, a precise atomic model is built.
This structural information is invaluable. It confirms the molecular connectivity and stereochemistry, providing definitive proof of the compound's identity. Furthermore, understanding the crystal packing and intermolecular forces is critical in materials science and pharmaceutical development, as these factors influence physical properties such as melting point, solubility, and stability. While the technique has been used to determine the structure of enzyme-inhibitor complexes involving related compounds, specific crystallographic data for this compound is not publicly available. lookchem.com Nevertheless, X-ray crystallography remains the gold standard for obtaining fundamental structural information on crystalline solids.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures and the unambiguous identification of chemical compounds. iipseries.org For the analysis of this compound and its related impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. omicsonline.orgnih.gov
LC-MS is one of the most widely used hyphenated techniques in pharmaceutical analysis. ijpsjournal.com It combines the high-resolution separation power of HPLC with the high sensitivity and specificity of mass spectrometry. As the analyte and any impurities elute from the HPLC column, they are introduced into the mass spectrometer's ion source. There, they are ionized (e.g., by electrospray ionization, ESI), and the mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions. This provides the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that serves as a "molecular fingerprint," enabling definitive structural elucidation. This approach has been successfully used to identify impurities in the synthesis of similar compounds like 2,4,5-Trifluorophenylacetic acid. researchgate.net
Other powerful hyphenated techniques include HPLC-DAD (Diode Array Detection), which provides UV-Vis spectra for each peak, aiding in peak purity assessment and identification, and LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance), which allows for the acquisition of NMR spectra of separated components, providing detailed structural information. nih.gov These multi-dimensional analytical approaches are indispensable for thorough characterization, impurity profiling, and stability studies of chemical intermediates. nih.govijpsjournal.com
Table 3: Overview of Hyphenated Techniques for Chemical Analysis
| Technique | Separation Principle | Detection Principle | Primary Application for this compound |
| LC-MS | Liquid Chromatography | Mass-to-Charge Ratio | Molecular weight determination, impurity identification, quantification |
| GC-MS | Gas Chromatography | Mass-to-Charge Ratio | Analysis of volatile impurities or derivatized analyte |
| HPLC-DAD | High-Performance LC | UV-Vis Spectroscopy | Purity assessment, peak identification by UV spectrum |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Definitive structural elucidation of the main compound and impurities |
Applications in Advanced Materials Science
Integration and Functionality in Perovskite Solar Cells Research
2-(2,4,5-Trifluorophenoxy)acetic acid acts as a bifunctional additive in perovskite solar cells, contributing to a significant enhancement in power conversion efficiency (PCE). Research has demonstrated that the incorporation of this additive can lead to a notable increase in PCE. For instance, in one study, the introduction of a similar compound, 2,4,5-Trifluorophenylacetic acid, as an additive in a perovskite solar cell with a device structure of FTO/TiO2/Additive:FAI:PbI/Spiro-OMeTAD:LiTFSI:tBP/Au resulted in the PCE increasing from a baseline of 22.95% to an improved 24.56%. sigmaaldrich.com This enhancement is attributed to the dual functionality of the molecule. The carboxylic acid group interacts with the perovskite, while the fluorinated ring provides beneficial properties.
The improvement in PCE is a result of the collective enhancements in the key photovoltaic parameters: the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The passivation of defects, which will be discussed in the next section, leads to reduced non-radiative recombination, thereby boosting the Voc and Jsc.
Table 1: Photovoltaic Performance Enhancement with a Fluorinated Phenylacetic Acid Additive
| Device Configuration | Power Conversion Efficiency (PCE) | Reference |
| FTO/TiO2/FAI:PbI/Spiro-OMeTAD:LiTFSI:tBP/Au | 22.95% | sigmaaldrich.com |
| FTO/TiO2/2,4,5-Trifluorophenylacetic acid:FAI:PbI/Spiro-OMeTAD:LiTFSI:tBP/Au | 24.56% | sigmaaldrich.com |
The effectiveness of this compound as an additive stems from its ability to passivate defects at the interfaces and grain boundaries of the perovskite film. The carboxylic acid (-COOH) functional group plays a pivotal role in this mechanism. It can interact with uncoordinated lead (Pb2+) ions, which are common defect sites in the perovskite crystal lattice. sigmaaldrich.com This interaction helps to passivate deep-energy-level defects, thereby reducing charge recombination centers within the solar cell. By neutralizing these defects, the charge carriers (electrons and holes) have longer diffusion lengths and are more efficiently extracted, leading to improved photovoltaic performance. nih.govmpg.de
Furthermore, the trifluorophenoxy moiety of the molecule contributes significantly to the enhanced stability of the device. The presence of fluorine atoms on the phenyl ring increases the hydrophobicity of the perovskite film's surface. nih.gov This is a critical feature, as moisture is a well-known factor that can lead to the degradation of the perovskite material. By creating a more water-repellent surface, the additive helps to protect the perovskite layer from ambient humidity, thus improving the long-term operational stability of the solar cell. In a study involving 2,4,5-Trifluorophenylacetic acid, the resulting device maintained 93.6% of its initial efficiency after being stored in air for 3912 hours. sigmaaldrich.com The strong electron-withdrawing nature of the fluorine atoms can also influence the electronic properties at the interface, potentially leading to more favorable energy level alignment for charge extraction. mpg.de
The relationship between the molecular structure of an additive and the resulting photovoltaic performance is a key area of study for optimizing perovskite solar cells. For this compound, several structural features are critical to its function:
The Carboxylic Acid Group: This functional group acts as an anchor, enabling the molecule to bind to the perovskite surface and passivate lead-related defects. The acidity and steric accessibility of this group are important factors in determining the effectiveness of this passivation.
The Trifluorophenoxy Group: The number and position of the fluorine atoms on the phenyl ring are crucial. The trifluorination pattern in 2,4,5-Trifluorophenoxy)acetic acid results in a strong electron-withdrawing effect, which can influence the energy levels at the perovskite interface and enhance the hydrophobicity of the surface.
The Ether Linkage: The ether bond provides flexibility to the molecule, allowing the carboxylic acid head to effectively anchor to the perovskite surface while the fluorinated tail orients away from the surface.
The balance between these different molecular components is essential. The molecule must effectively passivate defects without disrupting the crystalline structure of the perovskite or impeding charge transport. The study of various fluorinated additives reveals that a subtle balance in their tendency to aggregate or crystallize is a significant factor in controlling the morphology and performance of the solar cell. chemicalbook.com Understanding these structure-property relationships allows for the rational design of new additives to further improve the efficiency and stability of perovskite photovoltaics. google.comnih.gov
Exploration in Other Functional Material Systems
Beyond its application in perovskite solar cells, the unique chemical structure of this compound suggests its potential for use in a broader range of functional material systems.
While the direct use of this compound as a monomer in polymerization has not been extensively reported, its functional groups offer clear potential for its incorporation into polymer chains. The carboxylic acid group can readily undergo reactions such as esterification and amidation. This allows it to be used as a specialty monomer or a modifying agent in the synthesis of polyesters, polyamides, and other condensation polymers.
By integrating the trifluorophenoxy moiety into a polymer backbone, it is possible to impart desirable properties to the resulting material. Fluorinated polymers are well-known for their high thermal stability, chemical resistance, low surface energy, and hydrophobicity. paint.org Therefore, polymers incorporating this compound could be developed for applications requiring these characteristics, such as high-performance coatings, chemically resistant liners, and low-friction surfaces. The specific substitution pattern of the fluorine atoms can also influence properties like the refractive index, making such polymers potentially useful in optical applications.
The structure of this compound makes it an excellent candidate for the surface functionalization of various materials, particularly metal oxides. The carboxylic acid headgroup can act as an anchor to bind to surfaces like aluminum oxide, titanium dioxide, and glass. This process can lead to the formation of a self-assembled monolayer (SAM), which is a highly ordered, single-molecule-thick layer on the substrate. nih.gov
Once the SAM is formed, the trifluorophenoxy groups would be oriented outwards, creating a new surface with distinct properties. The high density of fluorine atoms at the surface would result in a very low surface energy, leading to a surface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent). researchgate.net Such surfaces are highly desirable for a variety of applications, including:
Anti-fouling and self-cleaning coatings: The low surface energy prevents the adhesion of dirt, microorganisms, and other contaminants.
Corrosion-resistant layers: A dense, hydrophobic SAM can act as a barrier to protect the underlying material from moisture and corrosive agents. nih.gov
Low-friction surfaces: Fluorinated surfaces are known for their low coefficient of friction, which is beneficial in applications requiring lubricity. paint.org
The principles of using fluorinated molecules with anchoring groups to create functional surfaces are well-established, with similar molecules like fluoroalkylphosphonic acids and fluoroalkanethiols being used to create robust and highly functional coatings. mpg.deuh.edu
Research on this compound in Advanced Materials Science Remains a Niche Area
Investigations into the application of this compound in the realm of advanced materials, specifically in the design of optoelectronic and electronic materials, are not extensively documented in publicly available scientific literature. While fluorinated organic compounds are of significant interest in materials science for their unique electronic and physical properties, research has predominantly focused on other related molecules.
Notably, a significant body of research exists for the similarly named but structurally distinct compound, 2,4,5-Trifluorophenylacetic acid. This molecule has been identified as a useful bifunctional additive in the fabrication of stable and efficient perovskite solar cells. In this application, the carboxylic acid group interacts with the lead clusters in the perovskite structure, passivating defects, while the trifluorobenzene moiety enhances hydrophobicity, thereby improving the stability of the solar cell.
By contrast, detailed studies outlining the synthesis, properties, and performance of this compound in optoelectronic or electronic devices are scarce. The key structural difference—the presence of an ether linkage (phenoxy group) between the aromatic ring and the acetic acid side chain—would significantly influence the molecule's conformational flexibility, electronic structure, and intermolecular interactions compared to its phenylacetic acid counterpart. These differences would, in turn, dictate its potential utility in materials design.
Further research would be necessary to elucidate the potential of this compound in advanced materials. This would involve targeted synthesis of the compound and its derivatives, comprehensive characterization of its photophysical and electronic properties, and fabrication and testing of prototype electronic or optoelectronic devices. Without such dedicated studies, its role in the design of new materials remains speculative.
Environmental Research and Biogeochemical Cycling
Environmental Occurrence and Distribution Studies in Abiotic Matrices
Following its application as a herbicide, 2,4,5-T is distributed across various abiotic environmental compartments, including soil, water, and air.
Soil: The majority of 2,4,5-T tends to remain in the topsoil, typically within depths of up to 10 cm, due to its moderate mobility. cd3wdproject.org While some leaching into groundwater is possible, the compound is primarily degraded by soil microorganisms or evaporates into the atmosphere. cd3wdproject.orghealthandenvironment.org The persistence in soil varies, with reports indicating a half-life between two and ten weeks. In damp loam soil, the substance can be detected for 2-5 weeks after application. Over 90% of 2,4,5-T in soil is reported to be degraded within 70 days.
Water: In aquatic systems, 2,4,5-T exhibits moderate sorption to organic suspended matter and sediments. cd3wdproject.org It can form a film on the water's surface where it undergoes photolytic decomposition. cd3wdproject.org Its esters are typically hydrolyzed within a few days. healthandenvironment.org While its application to rice fields could lead to contamination of rivers and streams, it has not been detected in drinking water at detection limits in the parts-per-trillion range. pic.int
Air: In warmer climates, a significant portion of applied 2,4,5-T can evaporate. cd3wdproject.org In the atmosphere, it can exist as vapors or fine droplets and is subject to photolytic decomposition or is washed out by precipitation. cd3wdproject.orgpic.int The estimated atmospheric half-life is approximately one day. cd3wdproject.org Ambient air monitoring in agricultural areas has detected levels ranging from 0.06 to 14.6 µg/m³. pic.int
Table 1: Environmental Distribution and Half-life of 2,4,5-T
| Environmental Matrix | Distribution Behavior | Reported Half-life / Persistence |
|---|---|---|
| Soil | Remains in topsoil (up to 10 cm); moderate mobility. cd3wdproject.org | 2-10 weeks; >90% degraded within 70 days. |
| Water | Moderate sorption to sediment/organic matter; forms surface film. cd3wdproject.org | Esters hydrolyze within a few days. healthandenvironment.org |
| Air | Subject to evaporation, especially in hot climates. cd3wdproject.org | ~1 day. cd3wdproject.org |
Pathways and Mechanisms of Environmental Degradation
The environmental degradation of 2,4,5-T occurs through both abiotic and biotic processes.
The primary abiotic degradation pathway for 2,4,5-T is photolysis. When exposed to sunlight, particularly ultraviolet radiation, the compound undergoes photolytic decomposition. nih.gov This process is significant on water surfaces and in the atmosphere. cd3wdproject.org In acidic conditions, the compound is stable. Above 500°C, it undergoes thermal destruction, which can form highly toxic substances like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). cd3wdproject.org
Biotic degradation, primarily by soil microorganisms, is the main pathway for the breakdown of 2,4,5-T in soil and water. cd3wdproject.org This process is generally more efficient under aerobic conditions, which involve mono- and dioxygenases. frontiersin.org However, anaerobic degradation also occurs. frontiersin.orgnih.govresearchgate.net
Aerobic Degradation: Bacteria capable of metabolizing 2,4,5-T have been identified. ethz.ch In Burkholderia cepacia AC1100, the degradation is initiated by a 2,4,5-trichlorophenoxyacetic acid oxygenase, encoded by the tftA and tftB genes, which converts 2,4,5-T to 2,4,5-trichlorophenol (B144370) (2,4,5-TCP). researchgate.net Subsequent steps are catalyzed by a two-component flavin-containing monooxygenase (tftC and tftD genes) and other enzymes that lead to ring cleavage and eventual conversion to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net
Anaerobic Degradation: Under anaerobic conditions, degradation often proceeds through reductive dechlorination. researchgate.net Enrichment cultures from freshwater sediments have been shown to degrade 2,4,5-T, with the specific pathway and efficiency depending on the microbial consortia present and the availability of electron donors like butyrate. nih.gov Organohalide-respiring bacteria such as Dehalococcoides mccartyi and Desulfitobacterium hafniense have been shown to perform specific dechlorination steps. nih.gov Dehalobacter has also been identified as a key population in catalyzing reductive dechlorination. researchgate.net
Fungal Degradation: Fungi, including the white-rot fungus Rigidoporus sp. and species from the genera Fusarium and Verticillium, have demonstrated the ability to degrade 2,4,5-T. nih.govnih.gov In Rigidoporus sp., extracellular laccases and intracellular cytochrome P450-type enzymes appear to play a significant role in the breakdown process. nih.govnih.gov
Research on Transformation Products and Metabolite Formation
The degradation of 2,4,5-T results in the formation of several intermediate transformation products and metabolites. The specific products formed depend on the degradation pathway (aerobic vs. anaerobic) and the microorganisms involved.
Under aerobic conditions, the initial step is the cleavage of the ether bond to form 2,4,5-Trichlorophenol (2,4,5-TCP) and glyoxylate. ethz.chresearchgate.net Further enzymatic reactions convert 2,4,5-TCP into chlorinated hydroquinones and quinones, such as 2,5-Dichlorohydroquinone and 5-Chloro-1,2,4-trihydroxybenzene . ethz.chresearchgate.net These are eventually dechlorinated and the aromatic ring is cleaved, leading to metabolites like Maleylacetate and 3-Oxoadipate , which enter central metabolic pathways. ethz.chresearchgate.net
In anaerobic pathways, reductive dechlorination is a key process. Depending on the specific microbial culture, metabolites can include 2,5-Dichlorophenoxyacetic acid (2,5-D) , 3,4-Dichlorophenol (3,4-DCP) , 2,5-Dichlorophenol (2,5-DCP) , 3-Chlorophenol (3-CP) , and ultimately Phenol (B47542) . nih.govresearchgate.net
Table 2: Key Transformation Products of 2,4,5-T Degradation
| Degradation Pathway | Key Intermediate Products | Reference |
|---|---|---|
| Aerobic | 2,4,5-Trichlorophenol, 2,5-Dichlorohydroquinone, Maleylacetate | ethz.chresearchgate.net |
| Anaerobic | 2,5-Dichlorophenoxyacetic acid, 3,4-Dichlorophenol, 3-Chlorophenol, Phenol | nih.govresearchgate.net |
Bioaccumulation and Biotransformation Studies in Environmental Systems
Research indicates that 2,4,5-T does not significantly bioaccumulate in food chains. healthandenvironment.org However, studies at the microbial level show that some accumulation can occur. Cells of the bacterium Bacillus megaterium were found to passively accumulate 2,4,5-T to levels approximately twofold higher than the ambient concentration. nih.gov Most of this accumulated compound was loosely bound and easily washed from the cells. A smaller, firmly bound portion was localized primarily in the protoplast membrane. nih.gov This accumulation did not markedly influence growing cells but did accelerate cell death in resting populations after prolonged exposure at sufficient concentrations. nih.gov The biotransformation of 2,4,5-T is integral to its biodegradation, as microorganisms transform the parent compound into various metabolites as described in the sections above. nih.govresearchgate.netethz.ch
Role As a Key Chemical Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Sitagliptin and its Analogues: Methodological Advances
2,4,5-Trifluorophenylacetic acid is a cornerstone intermediate in the industrial synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. lookchem.comchemicalbook.com Various synthetic strategies have been developed to efficiently convert this acid into the core structure of Sitagliptin.
One prominent method involves the activation of 2,4,5-Trifluorophenylacetic acid with reagents like N,N'-carbonyldiimidazole (CDI), followed by reaction with Meldrum's acid to form a key β-ketoamide intermediate. nih.govossila.com This adduct is then coupled with the requisite triazolopiperazine side chain to construct the backbone of the final drug molecule. nih.gov
Another approach begins with the conversion of 2,4,5-Trifluorophenylacetic acid into its acid chloride or another activated form. This activated intermediate then undergoes a condensation reaction with an acetoacetic ester, such as methyl acetoacetate, to form a 4-(2,4,5-trifluorophenyl)-3-oxobutanoate derivative. allfordrugs.comgoogle.com Subsequent steps, including stereoselective reduction and amination, lead to the formation of a key chiral amine intermediate, which is then elaborated to Sitagliptin. allfordrugs.com The table below summarizes key methodological advancements in Sitagliptin synthesis starting from 2,4,5-Trifluorophenylacetic acid.
| Methodological Approach | Key Reagents/Intermediates | Key Transformation | Reference |
| Meldrum's Acid Route | N,N'-Carbonyldiimidazole (CDI), Meldrum's acid | Formation of a Meldrum's acid adduct (β-keto acid equivalent) | nih.gov |
| Acetoacetic Ester Condensation | Sulfur oxychloride, Methyl acetoacetate | Formation of methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate | allfordrugs.comgoogle.com |
| Asymmetric Hydrogenation | Rhodium-Josiphos catalyst | Enamine hydrogenation to introduce chirality | allfordrugs.com |
Intermediacy in the Formation of Kinase Inhibitors: Synthetic Pathways
The 2,4,5-trifluorophenyl moiety is a valuable pharmacophore in the design of kinase inhibitors, which are crucial in oncology and inflammation research. 2,4,5-Trifluorophenylacetic acid serves as a readily available starting material for incorporating this key structural unit into potential therapeutic agents. It is specifically noted for its use in the synthesis of Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinase inhibitors. lookchem.comchemicalbook.com
The synthetic pathway typically involves converting the carboxylic acid group into an amide. This is achieved by coupling 2,4,5-Trifluorophenylacetic acid with various amine-containing heterocyclic scaffolds, which are central to many kinase inhibitor designs. The trifluorinated ring often interacts with specific residues within the ATP-binding pocket of the target kinase, contributing to the inhibitor's potency and selectivity.
Contribution to the Synthesis of Novel Heterocyclic Systems
Beyond its application in established drug synthesis, 2,4,5-Trifluorophenylacetic acid is a versatile precursor for creating novel heterocyclic systems, which are foundational structures in medicinal chemistry. Its utility has been demonstrated in the synthesis of new imidazopyrazinone derivatives, which are also being investigated as potential dipeptidyl peptidase IV (DPP-4) inhibitors. lookchem.comchemicalbook.com
The synthesis of these heterocyclic compounds often leverages the reactivity of the acetic acid side chain. For example, the acid can be converted into an α-haloketone, which can then undergo cyclocondensation reactions with dinucleophiles to form the desired heterocyclic ring system. The trifluorophenyl group remains a key substituent, influencing the electronic properties and potential biological activity of the final molecule.
Development of New Synthetic Routes for High-Value Organic Compounds
The industrial importance of 2,4,5-Trifluorophenylacetic acid, particularly for Sitagliptin production, has spurred significant research into its own synthesis, leading to the development of new and efficient routes for this high-value compound. google.com Traditional methods often started from 1,2,4-trifluorobenzene (B1293510) or 2,4,5-trifluorobromobenzene. google.comgoogle.com
More recent innovations focus on improving cost-effectiveness, safety, and environmental impact. google.com One novel approach starts from 2,4,5-trifluoronitrobenzene, which reacts with diethyl malonate. google.com This is followed by a sequence of hydrolysis, decarboxylation, nitro group reduction, and a diazotization-fluorination reaction to yield the final product. google.com Another patented process involves the Willgerodt-Kindler reaction of 2-chloro-1-(2,4,5-trifluorophenyl)ethanone (B157375), followed by hydrolysis, to produce the acid. google.com
These advancements not only provide more economical access to 2,4,5-Trifluorophenylacetic acid itself but also facilitate the synthesis of the numerous high-value compounds derived from it. The development of these routes underscores the compound's status as a critical intermediate in modern organic and pharmaceutical chemistry.
Emerging Research Frontiers and Future Perspectives
Innovations in Sustainable Synthesis and Process Optimization
The chemical industry is increasingly focusing on green and sustainable synthesis methods to minimize environmental impact and improve efficiency. For 2-(2,4,5-Trifluorophenoxy)acetic acid, this involves moving beyond traditional synthesis routes to more innovative and optimized processes.
Current Research and Future Directions in Sustainable Synthesis:
Catalytic Approaches: Research into the synthesis of related fluorinated aromatic compounds is exploring the use of novel catalysts to improve reaction efficiency and reduce waste. researchgate.net For instance, the use of trifluoromethanesulfonic acid as a catalyst in acylation reactions has shown superiority over other Lewis and Brønsted acids. mdpi.com Future research could focus on developing specific catalysts for the etherification reaction between 2,4,5-trifluorophenol (B1360223) and a suitable acetic acid precursor, aiming for high yields under mild conditions.
Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including better heat and mass transfer, improved safety, and the potential for automation. The application of flow chemistry to the synthesis of phenoxyacetic acid derivatives could lead to more efficient and scalable production processes. wipo.intgoogle.com
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents in the synthesis of various organic compounds. Investigating MAOS for the production of this compound could present a more energy-efficient and faster alternative to conventional heating methods.
Solvent Selection and Recycling: A key aspect of green chemistry is the use of safer, more environmentally benign solvents. Research is ongoing to replace hazardous solvents with greener alternatives like water, ionic liquids, or supercritical fluids. Furthermore, developing processes that allow for the efficient recycling of solvents is a critical area of focus for sustainable industrial production. wipo.intgoogle.com
A comparative table of traditional versus potential sustainable synthesis methods is presented below:
| Feature | Traditional Synthesis | Sustainable Synthesis (Future Goal) |
| Catalyst | Often stoichiometric reagents | Highly efficient and recyclable catalysts |
| Solvent | Volatile organic compounds | Green solvents (e.g., water, ionic liquids) or solvent-free conditions |
| Energy Input | Conventional heating (often prolonged) | Microwave irradiation, flow chemistry (more efficient) |
| Waste Generation | Significant byproduct formation | Minimal waste, high atom economy |
| Process Type | Batch processing | Continuous flow processing |
Development of Advanced Spectroscopic Probes and Sensing Platforms
The unique electronic properties imparted by the fluorine atoms in this compound make it a candidate for the development of advanced spectroscopic probes and sensors. Fluorine-containing molecules are increasingly being used in various analytical and imaging applications.
Potential Applications in Spectroscopy and Sensing:
¹⁹F NMR Spectroscopy: The presence of three fluorine atoms provides a distinct ¹⁹F NMR signal, which can be sensitive to the local chemical environment. This property can be exploited for developing probes where changes in the environment, such as ion binding or reaction occurrence, lead to a detectable change in the ¹⁹F NMR spectrum.
Fluorescent Probes: While the intrinsic fluorescence of this compound may be limited, it can serve as a building block for more complex fluorescent probes. The trifluorophenoxy group can influence the photophysical properties of a fluorophore, potentially leading to enhanced quantum yields or shifts in emission wavelengths upon interaction with an analyte. The design of such probes often involves incorporating a recognition moiety for a specific target and a signaling unit that responds to the binding event. youtube.com
Sensing Platforms: The carboxylic acid group of the molecule provides a convenient handle for immobilization onto solid supports, such as nanoparticles or sensor surfaces. This could enable the development of sensing platforms for the detection of various analytes. The interaction of the analyte with the immobilized this compound or its derivatives could be transduced into a measurable optical or electrochemical signal.
Computational Design of Novel Derivatives with Tailored Chemical Properties
Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, has become an indispensable tool in modern chemical research. These methods allow for the in silico design and evaluation of new molecules with specific, tailored properties before their actual synthesis.
Leveraging Computational Tools for Derivative Design:
DFT Calculations: DFT can be used to predict the geometric and electronic properties of this compound and its potential derivatives. eurjchem.comresearchgate.netmdpi.comdntb.gov.ua By modifying the substituents on the aromatic ring or the acetic acid side chain, it is possible to tune properties such as reactivity, polarity, and spectroscopic characteristics. For example, DFT studies on 2-(4-fluorophenoxy)acetic acid have provided insights into its kinetic stability and reactivity. eurjchem.com
Molecular Dynamics Simulations: MD simulations can provide a deeper understanding of the conformational dynamics and intermolecular interactions of these molecules in different environments. nih.govchemrxiv.orgarxiv.orgfrontiersin.org This is particularly useful for designing derivatives with specific binding affinities for biological targets or for understanding their behavior in complex matrices. For instance, MD simulations have been used to identify phenoxyacetamide derivatives as novel enzyme inhibitors. nih.gov
Structure-Property Relationships: By systematically studying a series of computationally designed derivatives, it is possible to establish clear structure-property relationships. This knowledge can then guide the synthesis of new compounds with optimized properties for specific applications, such as improved efficacy as enzyme inhibitors or enhanced performance in materials science. mdpi.com
A table summarizing the potential impact of computational design is shown below:
| Computational Method | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties | Design of new catalysts, spectroscopic probes |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, binding affinities | Development of enzyme inhibitors, understanding material interactions |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity based on chemical structure | Optimization of bioactive compounds |
Interdisciplinary Research Opportunities in Advanced Chemistry and Materials Science
The unique combination of a fluorinated aromatic ring and a carboxylic acid functional group in this compound opens up avenues for its application in various interdisciplinary fields, particularly in advanced materials science.
Exploring New Frontiers in Materials Science:
Functional Polymers: The carboxylic acid group can be used to incorporate the trifluorophenoxy moiety into polymer backbones or as a pendant group. The presence of fluorine can impart desirable properties to the polymer, such as increased thermal stability, chemical resistance, and hydrophobicity. Such polymers could find applications in high-performance coatings, membranes, and electronic materials.
Supramolecular Chemistry: The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices. nih.gov The ability of this compound to participate in hydrogen bonding (via the carboxylic acid) and potentially other non-covalent interactions (such as halogen bonding) makes it an interesting building block for the construction of supramolecular assemblies with novel architectures and functions.
Advanced Materials: The application of related fluorinated compounds in perovskite solar cells highlights the potential for this class of molecules in the development of advanced materials. The specific electronic and hydrophobic properties imparted by the trifluorinated ring can be beneficial in various material science applications, from organic electronics to functional surfaces.
The continued exploration of this compound and its derivatives at these emerging research frontiers is poised to unlock new scientific insights and technological applications, further establishing the importance of fluorinated compounds in modern chemistry and materials science.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(2,4,5-trifluorophenoxy)acetic acid, and how are they experimentally determined?
- Answer : The compound (CAS 209995-38-0) has a molecular formula of C₈H₅F₃O₂ and molecular weight of 190.12 g/mol. Key properties include:
- Melting point : 121–125°C (determined via differential scanning calorimetry) .
- Solubility : Slightly soluble in chloroform, DMSO, and methanol (assessed through saturation concentration experiments) .
- pKa : 3.78 ± 0.10 (measured via potentiometric titration) .
- Density : 1.468 g/cm³ (predicted using computational modeling) .
Q. What synthetic routes are commonly employed for preparing this compound?
- Answer : Synthesis typically involves:
- Nucleophilic substitution : Reacting 2,4,5-trifluorophenol with chloroacetic acid under basic conditions (e.g., sodium hydroxide) .
- Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
Q. Which analytical techniques are recommended for routine characterization of this compound?
- Answer : Standard methods include:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
- Mass spectrometry (MS) : Electrospray ionization (ESI) for molecular ion confirmation (m/z 190.12) .
- FT-IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and aryl fluoride (C-F stretch ~1200 cm⁻¹) .
Advanced Research Questions
Q. How can structural contradictions in solubility or reactivity be resolved during experimental design?
- Answer : Discrepancies in solubility (e.g., chloroform vs. DMSO) may arise from polymorphic forms or impurities. Strategies include:
- Thermogravimetric analysis (TGA) : To rule out hydrate formation .
- X-ray crystallography : Resolve crystal packing effects (e.g., triclinic crystal system with unit cell parameters: a = 8.0028 Å, b = 14.249 Å, c = 15.076 Å) .
- Computational modeling : Predict solvation free energy using DFT or COSMO-RS .
Q. What advanced methodologies are used to study environmental persistence and bioaccumulation?
- Answer : Environmental monitoring involves:
- Sample preparation : Solid-phase extraction (SPE) for water/soil matrices .
- Detection : GC-MS (electron capture detection for fluorine sensitivity) or LC-MS/MS (MRM transitions for quantification) .
- Degradation studies : Photolysis under UV light (λ = 254 nm) to assess half-life in aquatic systems .
Q. How does the fluorinated structure influence biological activity compared to chlorinated analogs (e.g., 2,4,5-T)?
- Answer : Fluorine’s electronegativity alters binding affinity in plant hormone pathways:
- Auxin receptor assays : Compare dose-response curves in Arabidopsis thaliana root elongation tests vs. chlorinated analogs .
- Metabolic stability : Fluorine reduces oxidative metabolism (assessed via liver microsome assays) .
- Molecular docking : Predict interactions with auxin-binding protein 1 (ABP1) using Schrödinger Suite .
Q. What strategies address conflicting data on its role as an auxin/anti-auxin?
- Answer : Contradictions arise from concentration-dependent effects or species-specific responses. Solutions include:
- Dose-gradient experiments : Test 0.1–100 μM ranges in plant tissue cultures .
- Transcriptomic profiling : RNA-seq to identify upregulated/downregulated auxin-responsive genes (e.g., SAUR, GH3) .
Q. How can researchers navigate regulatory challenges for novel fluorinated compounds?
- Answer : Key steps involve:
- Hazard classification : Follow GHS criteria (e.g., R41: severe eye irritation) and SDS guidelines .
- ECHA compliance : Submit data on persistence, bioaccumulation, and toxicity (PBT) under REACH .
- Ethical protocols : Use OECD guidelines for acute toxicity testing (e.g., OECD 423 for oral LD50) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
